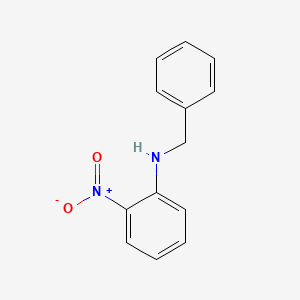

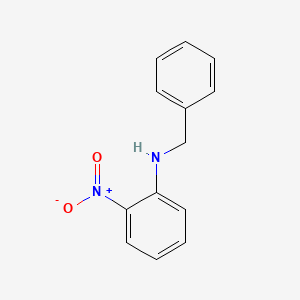

N-benzyl-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOUKNRSKBRAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334736 | |

| Record name | N-benzyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5729-06-6 | |

| Record name | N-benzyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-benzyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-benzyl-2-nitroaniline, a valuable intermediate in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides representative experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Nucleophilic Aromatic Substitution (SNAr)

The most direct and classical approach to synthesizing N-benzyl-2-nitroaniline is through a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the electron-withdrawing nature of the nitro group, which activates the aromatic ring of a 2-halonitrobenzene towards nucleophilic attack by benzylamine.

Reaction Mechanism

The SNAr mechanism proceeds via a two-step addition-elimination pathway. Initially, the nucleophile (benzylamine) attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized, with significant stabilization provided by the ortho-nitro group. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the N-benzyl-2-nitroaniline product.

Spectroscopic Analysis of N-benzyl-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-benzyl-2-nitroaniline, a key intermediate in various synthetic applications. Due to the limited availability of directly published experimental spectra, this document combines data from spectral databases with predictions based on the analysis of its structural analogs to offer a detailed characterization. This guide is intended to support researchers in compound identification, purity assessment, and quality control.

Core Compound Information

| Property | Value |

| IUPAC Name | N-benzyl-2-nitroaniline |

| CAS Number | 5729-06-6[1] |

| Molecular Formula | C₁₃H₁₂N₂O₂[1] |

| Molecular Weight | 228.25 g/mol [1] |

| Chemical Structure |

|

Spectroscopic Data Summary

The following tables summarize the predicted and reported spectroscopic data for N-benzyl-2-nitroaniline.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (predicted) Frequency: 400 MHz (typical)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | dd | 1H | Ar-H (ortho to NO₂) |

| ~7.50 | m | 1H | Ar-H |

| ~7.35 | m | 5H | Ar-H (benzyl) |

| ~6.80 | m | 2H | Ar-H |

| ~4.50 | s | 2H | -CH₂- |

| ~4.0 (broad) | s | 1H | -NH- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (predicted) Frequency: 100 MHz (typical)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-N (nitroaniline ring) |

| ~138 | C-ipso (benzyl ring) |

| ~136 | C-NO₂ |

| ~132 | Ar-CH |

| ~129 | Ar-CH (benzyl) |

| ~128 | Ar-CH (benzyl) |

| ~127 | Ar-CH (benzyl) |

| ~119 | Ar-CH |

| ~116 | Ar-CH |

| ~48 | -CH₂- |

Infrared (IR) Spectroscopy

Sample Preparation: KBr Pellet[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1620 | Strong | N-H Bending |

| ~1570 | Strong | Aromatic C=C Stretch |

| ~1510 | Very Strong | NO₂ Asymmetric Stretch |

| ~1350 | Strong | NO₂ Symmetric Stretch |

| ~1320 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 228 | High | [M]⁺ (Molecular Ion)[1] |

| 182 | Medium | [M - NO₂]⁺ |

| 106 | High | [C₇H₈N]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion)[1] |

| 77 | Medium | [C₆H₅]⁺ |

UV-Vis Spectroscopy

Solvent: Ethanol (predicted)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

| ~240 | High | π → π* transition (aromatic) |

| ~410 | Medium | n → π* transition (nitro group) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of N-benzyl-2-nitroaniline.

Synthesis of N-benzyl-2-nitroaniline

This protocol is based on the well-established N-alkylation of anilines.

Materials:

-

2-Nitroaniline

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Potassium iodide (KI, catalytic amount if using benzyl chloride)

-

Acetonitrile (or DMF) as solvent

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2-nitroaniline (1 equivalent), potassium carbonate (2 equivalents), and a catalytic amount of potassium iodide.

-

Add dry acetonitrile to the flask.

-

To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-benzyl-2-nitroaniline as a solid.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of N-benzyl-2-nitroaniline in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument, typically at 100 MHz. Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Mix a small amount of N-benzyl-2-nitroaniline (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of N-benzyl-2-nitroaniline in a volatile organic solvent such as methanol or dichloromethane.

-

Acquisition: Introduce the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system. Use a standard electron ionization (EI) energy of 70 eV. The mass analyzer (e.g., quadrupole) will separate the resulting fragments based on their mass-to-charge ratio (m/z).

4. UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a stock solution of N-benzyl-2-nitroaniline in a UV-grade solvent such as ethanol. From the stock solution, prepare a series of dilutions of known concentrations.

-

Acquisition: Record the absorbance spectra of the solutions from 200 to 800 nm using a UV-Vis spectrophotometer. Use the solvent as a blank. Determine the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of N-benzyl-2-nitroaniline.

Caption: Synthetic workflow for N-benzyl-2-nitroaniline.

Caption: Workflow for spectroscopic analysis.

References

N-benzyl-2-nitroaniline CAS number and physical properties

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-2-nitroaniline (CAS No. 5729-06-6), a nitroaromatic compound of interest in synthetic and medicinal chemistry. This document details its core physical and chemical properties, outlines a representative experimental protocol for its synthesis via N-alkylation, and presents a visual workflow of the synthetic process. Due to the limited availability of specific biological data for this compound, this guide focuses on its chemical characteristics and synthesis, providing a foundational resource for researchers.

Chemical Identity and Physical Properties

N-benzyl-2-nitroaniline is an organic compound featuring a benzyl group attached to the amino group of 2-nitroaniline. Its chemical structure combines the electronic properties of a nitro-substituted aromatic ring with the steric and conformational influence of the benzyl substituent.

CAS Number: 5729-06-6[1]

Physical and Chemical Data

The known physical and chemical properties of N-benzyl-2-nitroaniline are summarized in the table below. It is important to note that while many computed and some experimental values are available, a publicly documented, experimentally determined melting point could not be identified in the reviewed literature. The appearance and solubility are inferred from structurally similar compounds, such as N-benzyl-3-nitroaniline.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1] |

| Molecular Weight | 228.25 g/mol | [1] |

| IUPAC Name | N-benzyl-2-nitroaniline | [1] |

| Boiling Point | 382.3 °C at 760 mmHg | [1] |

| Density | 1.258 g/cm³ | [1] |

| Flash Point | 185 °C | [1] |

| Appearance | Yellow to orange solid (inferred) | [2] |

| Solubility | Soluble in organic solvents; limited solubility in water (inferred). | [2] |

| SMILES | C1=CC=C(C=C1)CNC2=CC=CC=C2--INVALID-LINK--[O-] | [1] |

| InChI Key | LAOUKNRSKBRAMQ-UHFFFAOYSA-N | [1] |

Synthesis of N-benzyl-2-nitroaniline: An Experimental Protocol

While a specific, detailed protocol for the synthesis of N-benzyl-2-nitroaniline is not extensively documented in readily available literature, a reliable synthetic route can be adapted from established methods for the N-alkylation of anilines. The following protocol is based on a well-established procedure for the synthesis of benzylaniline from aniline and benzyl chloride, a classic example of this type of reaction.[3] This method involves the nucleophilic substitution of the chlorine atom in benzyl chloride by the amino group of 2-nitroaniline.

Reaction Scheme

-

2-Nitroaniline + Benzyl Chloride → N-benzyl-2-nitroaniline + HCl

Materials and Reagents

-

2-Nitroaniline (C₆H₆N₂O₂, MW: 138.13 g/mol )[4]

-

Benzyl Chloride (C₇H₇Cl, MW: 126.58 g/mol )

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water (H₂O)

-

Saturated Salt Solution (Brine)

-

Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Experimental Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 2-nitroaniline (e.g., 4 molar equivalents to minimize dibenzylation), sodium bicarbonate (e.g., 1.25 molar equivalents), and water.

-

Initiation: Heat the mixture to approximately 90–95°C on a heating mantle with vigorous stirring.

-

Addition of Benzyl Chloride: Slowly add benzyl chloride (1 molar equivalent) dropwise from the dropping funnel over a period of 1.5 to 2 hours. Maintain vigorous stirring throughout the addition.

-

Reaction Completion: After the addition is complete, continue to heat the mixture with stirring for an additional 2 to 4 hours to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. If a solid has formed, it may be necessary to add an organic solvent to dissolve the product.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with a saturated salt solution (brine).

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The excess 2-nitroaniline and the product can be separated by column chromatography on silica gel. The purity of the collected fractions should be assessed by thin-layer chromatography (TLC).

-

Alternatively, the excess 2-nitroaniline can be removed by vacuum distillation.[5]

-

-

Characterization: The final product, N-benzyl-2-nitroaniline, should be characterized using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.[1]

Biological Activity and Signaling Pathways

Specific experimental data on the biological activity or signaling pathways directly involving N-benzyl-2-nitroaniline are limited in the public domain. However, the bioactivity of nitroaromatic compounds is often linked to the bioreduction of the nitro group.[6] This process can lead to the formation of reactive nitrogen species that may have cytotoxic or antimicrobial effects. The N-benzyl group can significantly alter the lipophilicity and steric properties of the parent molecule, potentially influencing its interactions with biological targets.[6] Further research is required to elucidate the specific mechanisms of action and potential therapeutic applications of this compound.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of N-benzyl-2-nitroaniline.

Caption: Workflow for the synthesis of N-benzyl-2-nitroaniline.

References

- 1. N-benzyl-2-nitroaniline | C13H12N2O2 | CID 521800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 33334-94-0: N-benzyl-3-nitroaniline | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. N-Benzyl-4-nitroaniline | 14309-92-3 | Benchchem [benchchem.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structures of N-benzyl-2-nitroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structures of N-benzyl-2-nitroaniline derivatives, a class of compounds drawing increasing interest in medicinal chemistry and materials science. By examining their three-dimensional arrangements in the solid state, we can gain crucial insights into their physicochemical properties, structure-activity relationships (SAR), and potential for rational drug design. This document summarizes key crystallographic data, details experimental methodologies for their determination, and visualizes the logical workflow of these investigations.

Core Structural Features and Crystallographic Data

The fundamental molecular framework of N-benzyl-2-nitroaniline consists of a benzyl group attached to the nitrogen atom of a 2-nitroaniline moiety. Variations in this core structure, through the introduction of different substituents on either aromatic ring, give rise to a diverse family of derivatives with distinct crystal packing arrangements and intermolecular interactions. The precise characterization of these crystal structures is paramount for understanding their properties.

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the atomic-level architecture of these compounds. This method provides precise measurements of unit cell dimensions, bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule and its arrangement within the crystal lattice.

Below are tables summarizing the key crystallographic data for two representative N-benzyl-2-nitroaniline derivatives that have been structurally characterized.

Table 1: Crystallographic Data for N-benzyl-2-methyl-4-nitroaniline (BNA)

| Parameter | Value |

| CCDC Deposition Number | 801717[1] |

| Empirical Formula | C₁₄H₁₄N₂O₂ |

| Formula Weight | 242.28 |

| Crystal System | Orthorhombic[2] |

| Space Group | Pna2₁[2] |

| a (Å) | 5.624[2] |

| b (Å) | 7.255[2] |

| c (Å) | 19.571[2] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 797.8 |

| Z | 4 |

Table 2: Crystallographic Data for N-benzyl-3-nitroaniline

| Parameter | Value |

| CCDC Deposition Number | 852242[3] |

| Empirical Formula | C₁₃H₁₂N₂O₂ |

| Formula Weight | 228.25[4][5] |

| Crystal System | Monoclinic[4][5] |

| Space Group | P2₁[4] |

| a (Å) | 5.3359 (2)[4][5] |

| b (Å) | 19.2285 (6)[4][5] |

| c (Å) | 5.6017 (2)[4][5] |

| α (°) | 90 |

| β (°) | 97.334 (3)[4][5] |

| γ (°) | 90 |

| Volume (ų) | 570.04 (3)[4][5] |

| Z | 2[4][5] |

Experimental Protocols

The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from the synthesis of the target compound to the final refinement of the crystallographic model. This section outlines the typical methodologies employed for N-benzyl-2-nitroaniline derivatives.

Synthesis and Crystal Growth

Synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA):

A common laboratory-scale synthesis involves the reaction of 2-methyl-4-nitroaniline with benzyl chloride.[6] The resulting crude product is then purified, typically by column chromatography over silica gel, to yield the pure N-benzyl-2-methyl-4-nitroaniline.

Synthesis of N-benzyl-3-nitroaniline:

This compound can be prepared by the reaction of 3-nitroaniline with benzyl chloride. The product is typically isolated as a yellow crystalline powder.[5]

Crystal Growth:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent. For instance, single crystals of N-benzyl-3-nitroaniline have been successfully obtained by slow evaporation from an ethanol solution.[5] The choice of solvent is critical and often determined empirically to obtain crystals of sufficient size and quality.

References

- 1. N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-benzyl-3-nitroaniline | C13H12N2O2 | CID 682324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. N-Benzyl-3-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Theoretical and Methodological Guide to the Molecular Geometry of N-benzyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of N-benzyl-2-nitroaniline, a molecule of interest in synthetic chemistry and potentially in materials science and drug development. Due to the limited availability of direct experimental and theoretical data on this specific compound, this document outlines a robust computational and synthetic approach based on established methodologies for analogous structures, such as N-benzylaniline and its nitro-substituted derivatives. The guide details proposed protocols for computational analysis using Density Functional Theory (DFT) and for experimental determination via X-ray crystallography. All quantitative data for a closely related isomer, N-benzyl-3-nitroaniline, is presented in a structured format to serve as a valuable reference. Procedural workflows are visualized to facilitate research and development efforts.

Introduction

N-benzyl-2-nitroaniline belongs to a class of substituted anilines that are pivotal in various chemical syntheses. The introduction of a benzyl group to the nitrogen atom and a nitro group at the ortho position of the aniline ring significantly influences the molecule's steric and electronic properties. These modifications can impact its reactivity, potential biological activity, and supramolecular assembly. Understanding the precise three-dimensional arrangement of the atoms—its molecular geometry—is fundamental to elucidating its structure-property relationships.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for exploring the molecular properties of such compounds.[1] These computational approaches offer profound insights into geometric structures, vibrational frequencies, and electronic characteristics, which are crucial for predicting chemical behavior and guiding experimental design.[1] This guide establishes a complete theoretical and experimental workflow to characterize N-benzyl-2-nitroaniline, bridging a current information gap in the scientific literature.

Comparative Molecular Geometry: Insights from N-benzyl-3-nitroaniline

The key feature of N-benzyl-3-nitroaniline's molecular structure is its bent conformation, characterized by a significant twist between the two aromatic rings. The dihedral angle between the phenyl and nitrophenyl rings is 86.0(6)°.[2][3] A critical torsion angle, C1—N1—C7—C8, is reported as 72.55 (19)°, indicating a non-planar arrangement around the central amine linkage.[2][3] This conformation is influenced by the steric hindrance between the two bulky aromatic groups.

For N-benzyl-2-nitroaniline, it is hypothesized that the steric hindrance will be even more pronounced due to the ortho-position of the bulky nitro group, which is adjacent to the benzylamine substituent. This could lead to a larger dihedral angle between the two rings compared to the meta-isomer.

Tabulated Crystallographic Data for N-benzyl-3-nitroaniline

The following tables summarize the key geometric parameters obtained from the single-crystal X-ray diffraction study of N-benzyl-3-nitroaniline.[2]

Table 1: Selected Bond Lengths for N-benzyl-3-nitroaniline

| Bond | Length (Å) |

| C3—C2 | 1.376 (2) |

| C3—C4 | 1.378 (2) |

Table 2: Selected Bond Angles for N-benzyl-3-nitroaniline

| Angle | Value (°) |

| C1—N1—C7—C8 (Torsion) | 72.55 (19) |

Table 3: Key Dihedral Angles for N-benzyl-3-nitroaniline

| Dihedral Angle | Value (°) |

| Between Phenyl and Nitrophenyl Rings | 86.0 (6) |

Proposed Methodologies for Structural Elucidation

To determine the molecular geometry of N-benzyl-2-nitroaniline, a combined approach of computational modeling and experimental verification is recommended.

Computational Protocol: Density Functional Theory (DFT)

A comprehensive theoretical investigation using Density Functional Theory (DFT) is proposed to elucidate the structural and electronic properties of the title compound.[1]

Experimental Protocol:

-

Software: All calculations will be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Theoretical Level: The geometry of N-benzyl-2-nitroaniline will be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.[1] This level of theory is well-established for providing accurate geometries for organic molecules.

-

Frequency Analysis: Harmonic vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the interpretation of experimental vibrational spectra (FT-IR and FT-Raman).[1]

-

Analysis of Electronic Properties: Molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) will be calculated to understand the molecule's reactivity and intermolecular interaction sites.

Caption: Proposed computational workflow for the DFT analysis of N-benzyl-2-nitroaniline.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the molecular geometry of a crystalline solid is single-crystal X-ray diffraction.

Experimental Protocol:

-

Synthesis: The title compound can be synthesized via the N-alkylation of 2-nitroaniline with benzyl chloride in the presence of a weak base like potassium carbonate.[1] Another route is the coupling of 2-nitroaniline with benzyl alcohol.[5]

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as ethanol.[2]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant temperature (e.g., 295 K) while being irradiated with monochromatic X-rays (e.g., Mo Kα radiation).[2][4] The diffraction data is collected over a range of angles.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located from a difference Fourier map and refined isotropically or placed in calculated positions.[2]

-

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, as well as details about the crystal packing and intermolecular interactions.

Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.

Visualization of Key Structural Features

The relationship between the two aromatic rings is a defining feature of N-benzyl-nitroanilines. The diagram below highlights the key dihedral angle that would be a primary focus of both computational and experimental studies for N-benzyl-2-nitroaniline.

Caption: Key structural relationship in N-benzyl-2-nitroaniline.

Conclusion

This guide presents a comprehensive theoretical and methodological framework for the characterization of N-benzyl-2-nitroaniline's molecular geometry. By leveraging established DFT methods and standard crystallographic techniques, a clear pathway to determine the compound's structural, vibrational, and electronic properties is proposed. The provided protocols for computational analysis and experimental synthesis, along with comparative data from a closely related isomer, offer a robust starting point for researchers in organic chemistry, materials science, and drug discovery. The anticipated results will provide fundamental insights into the structure-property relationships of this and similar molecules.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of N-benzyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern preparative methods for N-benzyl-2-nitroaniline. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering detailed experimental protocols, comparative data, and insights into the compound's synthetic pathways and potential applications.

Introduction and Historical Context

N-benzyl-2-nitroaniline is a substituted aromatic amine that has served as a versatile intermediate in organic synthesis. The presence of the ortho-nitro group significantly influences the electronic properties and reactivity of the aniline nitrogen, making it a key synthon for the preparation of various heterocyclic compounds and molecules with potential biological activity.

While a definitive "discovery" paper for N-benzyl-2-nitroaniline is not readily apparent in the historical literature, its use as a synthetic intermediate has been documented for several decades. For instance, a 1976 paper by J. Machin, R. K. Mackie, et al., in the Journal of the Chemical Society, Perkin Transactions 1, describes the cyclization of N-acylated derivatives of N-benzyl-o-nitroaniline, indicating that the parent compound was accessible and in use by that time.[1] This suggests that its synthesis was likely achieved through established N-alkylation methods for anilines, which were well-known in the mid-20th century. The primary synthetic challenge, then as now, lies in overcoming the reduced nucleophilicity of the 2-nitroaniline nitrogen due to the electron-withdrawing nature of the adjacent nitro group.

Synthetic Pathways

The synthesis of N-benzyl-2-nitroaniline can be achieved through several routes, with the most common being the direct N-alkylation of 2-nitroaniline. Alternative methods, such as reductive amination, offer different approaches to this target molecule.

Direct N-Alkylation of 2-Nitroaniline

The most prevalent method for the synthesis of N-benzyl-2-nitroaniline is the direct N-alkylation of 2-nitroaniline with a benzylating agent, typically a benzyl halide, in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism.

Reductive Amination

An alternative approach involves the reductive amination of 2-nitrobenzaldehyde with benzylamine. This two-step, one-pot process first forms a Schiff base (imine) intermediate, which is then reduced to the target secondary amine.

Quantitative Data Summary

The following table summarizes the key reaction parameters for the direct N-alkylation of 2-nitroaniline, based on general protocols.

| Parameter | Condition | Notes |

| Starting Material | 2-Nitroaniline | The reduced nucleophilicity of the amine is a key consideration. |

| Alkylating Agent | Benzyl bromide or Benzyl chloride | Benzyl bromide is generally more reactive. |

| Base | K₂CO₃, Cs₂CO₃, tBuOK, NaH, KOH | Stronger bases like tBuOK or NaH are often required. |

| Solvent | Acetonitrile, DMF, DMSO, Toluene, THF | Polar aprotic solvents are generally preferred. |

| Temperature | 80°C to 140°C | Elevated temperatures are typically necessary. |

| Reaction Time | 2-24 hours | Dependent on the specific reagents and conditions. |

| Yield | Moderate to High | Yields can vary significantly based on the optimization of conditions. |

Experimental Protocols

Protocol 1: Direct N-Alkylation of 2-Nitroaniline with Benzyl Bromide

This protocol is a generalized procedure based on standard N-alkylation methods for electron-deficient anilines.

Materials:

-

2-Nitroaniline

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 equivalent).

-

Reagent Addition: Add anhydrous potassium carbonate (2.0 equivalents) and the chosen solvent (acetonitrile or DMF, to achieve a concentration of approximately 0.1 M).

-

Alkylation: Add benzyl bromide (1.05 equivalents) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and monitor its progress by TLC.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

Navigating the Solubility Landscape of N-benzyl-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-benzyl-2-nitroaniline in organic solvents. As a compound of interest in various chemical syntheses and potential pharmaceutical applications, understanding its solubility is paramount for process development, formulation, and achieving desired reaction kinetics. This document addresses the current landscape of available data, provides a detailed protocol for experimental solubility determination, and outlines the necessary steps for accurate measurement.

Physicochemical Properties of N-benzyl-2-nitroaniline

A foundational understanding of the physicochemical properties of N-benzyl-2-nitroaniline is essential for interpreting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H12N2O2 | [1] |

| Molecular Weight | 228.25 g/mol | [1][2] |

| Boiling Point | 382.3 °C at 760 mmHg | [2][3] |

| Density | 1.258 g/cm³ | [2][3] |

| Flash Point | 185 °C | [2][3] |

| CAS Number | 5729-06-6 | [1] |

Solubility Profile in Organic Solvents

Given this data gap, experimental determination is necessary to accurately quantify the solubility of N-benzyl-2-nitroaniline in solvents relevant to specific research and development activities.

Experimental Protocol for Isothermal Solubility Determination

The following protocol details the widely accepted isothermal equilibrium (or "shake-flask") method for determining the solubility of a solid compound in a liquid solvent. This method is robust and reliable for generating accurate solubility data.

3.1. Principle

An excess of the solid solute (N-benzyl-2-nitroaniline) is agitated in the solvent of interest at a constant temperature. This agitation continues for a sufficient period to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the concentration of the solute in the supernatant liquid phase is measured, which represents the solubility of the compound at that specific temperature.

3.2. Materials and Equipment

-

N-benzyl-2-nitroaniline (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Vials with screw caps

3.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-benzyl-2-nitroaniline to several vials. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours. This allows the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of N-benzyl-2-nitroaniline.

-

A calibration curve should be prepared using standard solutions of known concentrations of N-benzyl-2-nitroaniline.

-

3.4. Data Analysis

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results should be reported in appropriate units, such as g/L, mg/mL, or mol/L, and the temperature at which the measurement was performed must be specified.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While quantitative data on the solubility of N-benzyl-2-nitroaniline in organic solvents is currently lacking in the public domain, this guide provides a robust framework for its experimental determination. By following the detailed isothermal equilibrium protocol, researchers can generate reliable and accurate solubility data. This information is critical for the effective use of N-benzyl-2-nitroaniline in synthesis, purification, and formulation development, thereby enabling advancements in chemical and pharmaceutical research.

References

- 1. N-benzyl-2-nitroaniline | C13H12N2O2 | CID 521800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 33334-94-0: N-benzyl-3-nitroaniline | CymitQuimica [cymitquimica.com]

- 7. 2-Nitroaniline CAS#: 88-74-4 [m.chemicalbook.com]

Acidity and Basicity of N-benzyl-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-2-nitroaniline is a substituted aniline derivative of interest in various chemical and pharmaceutical research areas. Understanding its acid-base properties is fundamental to predicting its behavior in different chemical environments, which is crucial for reaction optimization, formulation development, and understanding its potential biological interactions. This technical guide provides an in-depth analysis of the acidity and basicity of N-benzyl-2-nitroaniline, including estimated quantitative data, detailed experimental protocols for its determination, and a discussion of the structural factors influencing its chemical characteristics.

Introduction

The acidity and basicity of an organic molecule are critical parameters that govern its reactivity, solubility, and pharmacokinetic properties. For aniline derivatives such as N-benzyl-2-nitroaniline, the basicity of the amino group is significantly influenced by the electronic effects of substituents on the aromatic ring. The presence of a nitro group, a strong electron-withdrawing group, in the ortho position, is expected to have a profound impact on the electron density of the nitrogen atom, thereby affecting its ability to accept a proton. This guide will explore these effects in detail.

Physicochemical Properties of N-benzyl-2-nitroaniline

A summary of the key physicochemical properties of N-benzyl-2-nitroaniline is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 228.25 g/mol | [1] |

| CAS Number | 5729-06-6 | [1][2] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Predicted XlogP | 3.7 | [1] |

Acidity and Basicity of N-benzyl-2-nitroaniline

The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The acidity, in this context, refers to the ability of the protonated form (anilinium ion) to donate a proton.

Factors Influencing Basicity

The basicity of N-benzyl-2-nitroaniline is primarily influenced by two key structural features:

-

The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group significantly reduces the electron density on the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). This delocalization of electrons extends to the nitrogen atom of the amino group, making its lone pair less available for protonation. Consequently, the presence of the nitro group drastically decreases the basicity of the aniline. For comparison, the pKa of the anilinium ion is about 4.6, while the pKa of the 2-nitroanilinium ion is -0.3[4][5]. This demonstrates a dramatic reduction in basicity.

-

The Benzyl Group (-CH₂C₆H₅): The benzyl group is generally considered to be weakly electron-donating or neutral in its inductive effect. It does not significantly alter the electronic properties of the aniline nitrogen through resonance. Therefore, its impact on the basicity is expected to be minor compared to the powerful electron-withdrawing effect of the nitro group.

Estimated pKa and pKb Values

Given that the basicity of 2-nitroaniline is significantly lower than that of aniline, we can infer that N-benzyl-2-nitroaniline will also be a very weak base. The addition of a benzyl group is not expected to counteract the strong electron-withdrawing effect of the ortho-nitro group.

Table 2: Estimated Acidity and Basicity Constants

| Compound | pKa of Conjugate Acid (Anilinium ion) | Estimated pKb |

| Aniline | 4.6 | 9.4 |

| 2-Nitroaniline | -0.3[4] | 14.3 |

| N-benzyl-2-nitroaniline | ~ -0.5 to -0.1 (Estimated) | ~ 14.1 to 14.5 (Estimated) |

Note: The estimated values for N-benzyl-2-nitroaniline are based on the pKa of 2-nitroaniline, with a minor adjustment for the electronic effect of the benzyl group.

Experimental Protocols for pKa Determination

Several methods can be employed to experimentally determine the pKa of a weakly basic compound like N-benzyl-2-nitroaniline. The most common and reliable methods include spectrophotometry and potentiometric titration.

Spectrophotometric pKa Determination

This method is based on the principle that the protonated and unprotonated forms of a compound have different UV-Vis absorption spectra.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

-

Preparation of Stock Solution: Prepare a stock solution of N-benzyl-2-nitroaniline in a suitable organic solvent (e.g., methanol or ethanol) due to its limited water solubility.

-

Measurement of Absorption Spectra:

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of test solutions with varying pH.

-

Measure the UV-Vis absorption spectrum of each test solution.

-

-

Data Analysis:

-

Identify the wavelength(s) at which the absorbance difference between the acidic and basic forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The resulting data should fit a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.

-

Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. For a very weak base like N-benzyl-2-nitroaniline, titration in a non-aqueous solvent may be necessary.

Methodology:

-

Solvent Selection: Choose a suitable non-aqueous solvent in which both the analyte and the titrant are soluble (e.g., acetic acid, acetonitrile).

-

Titrant Selection: Use a strong acid as the titrant (e.g., perchloric acid in dioxane).

-

Titration Procedure:

-

Dissolve a precisely weighed amount of N-benzyl-2-nitroaniline in the chosen solvent.

-

Titrate the solution with the standardized strong acid, monitoring the potential difference using a suitable electrode system (e.g., glass electrode).

-

-

Data Analysis:

-

Plot the potential (or pH) as a function of the volume of titrant added.

-

The equivalence point of the titration, which corresponds to the point of maximum slope on the titration curve, can be used to calculate the pKa.

-

Logical Relationships in Acidity and Basicity

The interplay of inductive and resonance effects determines the basicity of substituted anilines. The following diagram illustrates the logical relationship of these effects on the basicity of N-benzyl-2-nitroaniline.

Conclusion

References

- 1. N-benzyl-2-nitroaniline | C13H12N2O2 | CID 521800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. PubChemLite - N-benzyl-2-nitroaniline (C13H12N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N-benzyl-2-nitroaniline and its Structural Isomers for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-2-nitroaniline and its key structural isomers. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, synthesis protocols, and potential biological activities of these compounds. All quantitative data has been systematically organized into tables for comparative analysis. Furthermore, detailed experimental methodologies for the synthesis of each compound are provided. Visual diagrams generated using Graphviz are included to illustrate structural relationships, synthetic workflows, and a potential biological signaling pathway.

Introduction

N-benzyl-2-nitroaniline and its isomers are aromatic compounds that hold significant interest in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, and the versatile benzyl group, confers unique electronic and steric properties to these molecules. These characteristics make them valuable precursors and scaffolds for the synthesis of a wide range of biologically active molecules and functional materials. Understanding the distinct properties and synthetic routes of each isomer is crucial for their effective application in research and development. This guide aims to provide a centralized and in-depth resource for professionals working with these compounds.

Physicochemical Properties of N-benzyl-2-nitroaniline and Its Structural Isomers

The structural variations among the isomers of N-benzyl-nitroaniline, primarily the position of the nitro group on either the aniline or the benzyl ring, lead to distinct physicochemical properties. These properties are summarized in the tables below for easy comparison.

Table 1: Properties of N-benzyl-nitroaniline Isomers (Nitro Group on Aniline Ring)

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| N-benzyl-2-nitroaniline | C₁₃H₁₂N₂O₂ | 228.25 | 70-73[1] | 284[1] | 5729-06-6[2] | |

| N-benzyl-3-nitroaniline | C₁₃H₁₂N₂O₂ | 228.25 | 102-105[3] | 223-224 (3 Torr) | 33334-94-0[4] | |

| N-benzyl-4-nitroaniline | C₁₃H₁₂N₂O₂ | 228.25 | 146-149[5] | 332[5] | 14309-92-3 |

Table 2: Properties of N-(nitrobenzyl)aniline Isomers (Nitro Group on Benzyl Ring)

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| N-(2-nitrobenzyl)aniline | C₁₃H₁₂N₂O₂ | 228.25 | 74-76 | - | 5729-06-6 | |

| N-(3-nitrobenzyl)aniline | C₁₃H₁₂N₂O₂ | 228.25 | 96-98 | - | 3430-70-4 | |

| N-(4-nitrobenzyl)aniline | C₁₃H₁₂N₂O₂ | 228.25 | 92-94 | 401[6] | 10359-18-9[6] |

Synthesis and Experimental Protocols

The synthesis of N-benzyl-2-nitroaniline and its isomers can be achieved through various methods, most commonly involving nucleophilic substitution or reductive amination. The choice of method often depends on the starting materials and the desired isomer.

General Synthetic Pathways

The relationship between the starting materials and the different isomers can be visualized as follows:

Experimental Protocol for the Synthesis of N-benzyl-2-nitroaniline

This protocol is a general method for the N-alkylation of 2-nitroaniline using benzyl bromide.[7]

Materials:

-

2-Nitroaniline

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-nitroaniline.

-

While stirring the suspension at room temperature, add benzyl bromide (1.05 equivalents) dropwise.

-

Heat the reaction mixture to 80 °C and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure N-benzyl-2-nitroaniline.

Experimental Protocol for the Synthesis of N-benzyl-3-nitroaniline

This protocol involves the formation of a Schiff base from 3-nitroaniline and benzaldehyde, followed by reduction.[8]

Step 1: Synthesis of N-(3-nitrobenzylidene)aniline (Schiff Base Formation)

-

Materials: 3-Nitroaniline, Benzaldehyde, Toluene, Methanol, Round-bottom flask, Dean-Stark apparatus, Magnetic stirrer.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of 3-nitroaniline and benzaldehyde in toluene.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture and remove the toluene under reduced pressure. The crude Schiff base can be used in the next step without further purification, or it can be recrystallized from a suitable solvent like ethanol.

-

Step 2: Reduction of the Schiff Base to N-benzyl-3-nitroaniline

-

Materials: N-(3-nitrobenzylidene)aniline, Sodium borohydride (NaBH₄), Methanol, Round-bottom flask, Magnetic stirrer.

-

Procedure:

-

Dissolve the crude N-(3-nitrobenzylidene)aniline in methanol in a round-bottom flask.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring by TLC.

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.

-

Purify the crude N-benzyl-3-nitroaniline by recrystallization from methanol.

-

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of N-benzyl-nitroaniline isomers.

References

- 1. 2-ニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-benzyl-2-nitroaniline | C13H12N2O2 | CID 521800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-benzyl-3-nitroaniline | C13H12N2O2 | CID 682324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes Using N-benzyl-2-nitroaniline as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of azo dyes using N-benzyl-2-nitroaniline as the diazo component. The procedure involves a two-step process: the diazotization of N-benzyl-2-nitroaniline followed by a coupling reaction with a suitable aromatic compound. Azo dyes are a significant class of organic colorants with wide-ranging applications in textiles, printing, and as biological stains.[1] The specific precursor, N-benzyl-2-nitroaniline, introduces a benzyl group which can influence the final properties of the dye, such as its solubility and fastness.

General Synthetic Strategy

The synthesis of azo dyes from a primary aromatic amine like N-benzyl-2-nitroaniline follows a well-established two-step reaction pathway.[2]

-

Diazotization: The primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid at low temperatures (0-5 °C).[3][4][5] Nitrous acid is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[4][5] The resulting diazonium salt is generally unstable and is used immediately in the next step without isolation.[3][4]

-

Azo Coupling: The diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic compound, known as the coupling component.[1] Common coupling components include phenols, naphthols, and aromatic amines.[1] The coupling reaction typically occurs at the para-position of the coupling component.[1]

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye from N-benzyl-2-nitroaniline and N,N-dimethylaniline

This protocol details the synthesis of a specific azo dye using N-benzyl-2-nitroaniline as the diazo component and N,N-dimethylaniline as the coupling component.

Step 1: Diazotization of N-benzyl-2-nitroaniline

-

In a 250 mL beaker, prepare a solution of concentrated hydrochloric acid (15 mL) in water (15 mL).

-

To this acidic solution, add N-benzyl-2-nitroaniline (5.0 g, 0.022 mol) with stirring. If the amine salt precipitates, add more water to obtain a fine suspension.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve sodium nitrite (1.6 g, 0.023 mol) in cold water (10 mL).

-

Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture for an additional 30 minutes after the addition is complete to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt of N-benzyl-2-nitroaniline and should be used immediately.

Step 2: Azo Coupling with N,N-dimethylaniline

-

In a 500 mL beaker, dissolve N,N-dimethylaniline (2.7 g, 0.022 mol) in a solution of concentrated hydrochloric acid (5 mL) and water (50 mL).

-

Cool this solution to 0-5 °C in an ice-salt bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold solution of N,N-dimethylaniline with vigorous stirring.

-

A brightly colored azo dye should precipitate immediately.

-

Continue stirring the reaction mixture for another 30 minutes in the ice bath.

-

Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the azo dye from N-benzyl-2-nitroaniline and N,N-dimethylaniline.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| N-benzyl-2-nitroaniline | C₁₃H₁₂N₂O₂ | 228.25 | 5.0 | 0.022 | 1 |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.6 | 0.023 | ~1.05 |

| N,N-dimethylaniline | C₈H₁₁N | 121.18 | 2.7 | 0.022 | 1 |

| Expected Product (Azo Dye) | C₂₁H₂₀N₄O₂ | 360.41 | ~7.1 | ~0.020 | ~90% Yield |

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for the azo dye.

Experimental Workflow

Caption: Experimental workflow for azo dye synthesis.

References

The Role of N-benzyl-2-nitroaniline in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-benzyl-2-nitroaniline serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds that are pivotal intermediates in the pharmaceutical industry. These intermediates form the backbone of numerous therapeutic agents, including antimicrobial and antipsychotic drugs. This document provides a detailed overview of the applications and synthetic protocols involving N-benzyl-2-nitroaniline and related structures, with a focus on the preparation of phenazines and key precursors for dibenzo[b,f][1][2]diazepines, such as the atypical antipsychotic, clozapine.

Application Notes

Synthesis of Phenazine Intermediates: A Gateway to Bioactive Compounds

Phenazines are a class of nitrogen-containing heterocyclic compounds renowned for their broad spectrum of biological activities, which include potent antimicrobial, antifungal, and anticancer properties.[1][3][4] The synthesis of substituted phenazines can be strategically initiated from N-aryl-2-nitroaniline precursors. A general and effective pathway involves the reductive cyclization of these precursors.

Historically, the Wohl-Aue reaction, a base-promoted condensation of an aniline with a nitroarene, has been employed for phenazine synthesis.[1] However, this method is often hampered by harsh reaction conditions and consequently low yields. Contemporary synthetic chemistry offers more efficient and versatile alternatives, such as the Buchwald-Hartwig amination followed by a reductive cyclization, which provides a more robust and higher-yielding route to a diverse array of substituted phenazines.[1]

Crafting the Core of Atypical Antipsychotics: Synthesis of 2-Aminodiphenylamine Intermediates for Dibenzo[b,f][1][2]diazepines

The dibenzo[b,e][1][2]diazepine ring system is the core structural motif of the atypical antipsychotic drug clozapine, a cornerstone in the management of schizophrenia.[5] The synthesis of clozapine and its analogues relies on the availability of key 2-aminodiphenylamine intermediates. The construction of these diarylamine structures is classically achieved through the Ullmann condensation.

The Ullmann condensation is a well-established, copper-catalyzed cross-coupling reaction that forges a carbon-nitrogen bond between an aryl halide and an amine.[6] This reaction is instrumental in preparing the 2-(4-chloro-2-nitrophenylamino)benzoic acid intermediate, a critical building block for clozapine.[7] Following the successful synthesis of this diarylamine, a subsequent reduction of the nitro group and an intramolecular cyclization reaction lead to the formation of the characteristic dibenzo[b,e][1][2]diazepin-11-one tricycle.[7][8]

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-2-nitroaniline

This protocol provides a general procedure for the N-alkylation of 2-nitroaniline to yield the title compound.

-

Materials: 2-nitroaniline, benzyl chloride, potassium carbonate, and acetonitrile.

-

Procedure:

-

In a round-bottom flask, dissolve 2-nitroaniline (1.0 equivalent) in acetonitrile and add potassium carbonate (2.0 equivalents).

-

To this stirred suspension, add benzyl chloride (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to ambient temperature and remove the inorganic salts by filtration.

-

The filtrate is then concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to afford pure N-benzyl-2-nitroaniline.

-

Protocol 2: Reduction of N-benzyl-2-nitroaniline to 2-(Benzylamino)aniline

This protocol details the reduction of the nitro functionality to an amine, a crucial step for subsequent cyclization reactions.

-

Materials: N-benzyl-2-nitroaniline, stannous chloride dihydrate (SnCl₂·2H₂O), ethanol, and a saturated aqueous solution of sodium bicarbonate.

-

Procedure:

-

Dissolve N-benzyl-2-nitroaniline (1.0 equivalent) in ethanol within a round-bottom flask.

-

At room temperature, add stannous chloride dihydrate (4.0–5.0 equivalents) to the solution in portions.

-

Stir the reaction mixture at room temperature or with gentle heating (50–60 °C). Monitor the reaction's completion via TLC.

-

Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acidic medium and precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-(benzylamino)aniline.

-

Protocol 3: General Procedure for Reductive Cyclization to a Phenazine Derivative

This protocol describes a general method for the synthesis of the phenazine core from an N-aryl-2-nitroaniline intermediate.[1]

-

Materials: A substituted N-aryl-2-nitroaniline, iron powder, acetic acid, and ethanol.

-

Procedure:

-

In a mixture of ethanol and acetic acid, dissolve the N-aryl-2-nitroaniline (1.0 equivalent) and add iron powder (5.0–10.0 equivalents).

-

Heat the resulting suspension to reflux, with TLC monitoring to track the consumption of the starting material.

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product using ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then purified by column chromatography to yield the desired phenazine derivative.

-

Protocol 4: Ullmann Condensation for the Synthesis of a 2-Aminodiphenylamine Intermediate

This protocol outlines the synthesis of N-phenylanthranilic acid, a representative 2-aminodiphenylamine intermediate.[9]

-

Materials: 2-bromobenzoic acid, aniline, potassium carbonate, copper bronze, and N,N-dimethylformamide (DMF).

-

Procedure:

-

Combine 2-bromobenzoic acid (1.0 equivalent), aniline (1.0 equivalent), potassium carbonate (2.5 equivalents), and a catalytic quantity of copper bronze in a round-bottom flask fitted with a reflux condenser.

-

Add DMF to serve as the solvent.

-

Heat the mixture to reflux for several hours, monitoring the reaction's progress by TLC.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Acidify the aqueous solution with hydrochloric acid, which will cause the product to precipitate.

-

Collect the solid product by filtration, wash it thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-phenylanthranilic acid.

-

Data Presentation

The following tables summarize quantitative data for the synthesis of relevant pharmaceutical intermediates.

Table 1: Synthesis of Substituted Phenazines via the Wohl-Aue Reaction [1]

| Aniline Derivative | Nitroarene Derivative | Product | Yield (%) |

|---|

| Various anilines | 2-Nitroanisole | 1-Methoxyphenazine derivatives | < 10 |

Table 2: Synthesis of 2-Benzyl-N-substituted Anilines [10]

| (E)-2-arylidene-3-cyclohexenone | Primary Amine | Product | Yield (%) |

|---|---|---|---|

| 2a (R¹=Ph, R²=H) | 3a (R³=Bn) | 4aa | 82 |

| 2b (R¹=4-MeC₆H₄, R²=H) | 3a (R³=Bn) | 4ba | 75 |

| 2c (R¹=4-MeOC₆H₄, R²=H) | 3a (R³=Bn) | 4ca | 71 |

| 2d (R¹=4-FC₆H₄, R²=H) | 3a (R³=Bn) | 4da | 78 |

Table 3: Synthesis of N-benzyl-2-amino-4-nitroaniline [11]

| Starting Material | Reagents | Product | Yield (%) |

|---|

| N-benzyl-2,4-dinitroaniline | NH₄Cl, Na₂S·xH₂O, MeOH | N-benzyl-2-amino-4-nitroaniline | 73 |

Visualized Synthetic Pathways

Caption: Synthesis pathway of a phenazine intermediate from N-benzyl-2-nitroaniline.

Caption: General synthesis pathway for Clozapine intermediates.

References

- 1. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2018152436A1 - Phenazine derivatives as antimicrobial agents - Google Patents [patents.google.com]

- 5. Synthesis and Evaluation of Clozapine and its Related Compounds | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. jocpr.com [jocpr.com]

- 8. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 11. prepchem.com [prepchem.com]

Agrochemical Potential of N-benzyl-2-nitroaniline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective agrochemicals is a continuous endeavor in modern agriculture. N-benzyl-2-nitroaniline derivatives represent a promising, yet underexplored, class of compounds with potential applications in crop protection. The inherent biological activity associated with both the N-benzyl and nitroaniline moieties suggests a versatile scaffold for the development of new fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols to guide research into the agrochemical applications of these derivatives, based on established knowledge of structurally related compounds.

Application Notes

The N-benzyl-2-nitroaniline scaffold can be strategically modified to target a range of agricultural pests. The lipophilic nature of the benzyl group can enhance the uptake and translocation of the molecule within the target organism, while the substituted nitroaniline ring offers multiple points for chemical modification to fine-tune biological activity and selectivity.

Fungicidal Applications

Derivatives of N-benzyl aniline have demonstrated notable antifungal properties. The structural similarity to known fungicides suggests that N-benzyl-2-nitroaniline derivatives could be effective against a variety of plant pathogenic fungi.

Potential Fungal Targets:

-

Botrytis cinerea (Gray Mold)

-

Fusarium oxysporum (Fusarium Wilt)

-

Phytophthora infestans (Late Blight)

-

Botryodiplodia theobromae (Stem-end Rot)

Hypothesized Mechanism of Action: While the precise mechanism is yet to be elucidated for this specific class, related N-aryl compounds are known to interfere with fungal signaling pathways. A plausible target is the High-Osmolarity Glycerol (HOG) pathway, which is critical for fungal adaptation to osmotic stress. Inhibition of this pathway can disrupt the osmotic balance of the fungal cell, leading to cell death. Another potential mode of action, considering the structural similarity to some commercial fungicides, is the inhibition of the succinate dehydrogenase (SDHI) enzyme in the fungal respiratory chain.

Herbicidal Applications

The dinitroaniline class of herbicides is well-established and acts by inhibiting microtubule formation in plants. While N-benzyl-2-nitroaniline is not a dinitroaniline, the presence of the nitroaniline core suggests that derivatives could exhibit pre-emergent herbicidal activity by disrupting cell division and seedling growth. Furthermore, the N-benzyl group is present in some modern synthetic auxin herbicides, indicating another potential mechanism of action.

Potential Weed Targets:

-

Grassy weeds (e.g., Echinochloa crus-galli)

-

Broadleaf weeds (e.g., Abutilon theophrasti)

Hypothesized Mechanism of Action:

-

Microtubule Disruption: Similar to dinitroaniline herbicides, these derivatives may bind to tubulin, preventing the polymerization into microtubules. This would halt mitosis at prophase, leading to the death of the developing seedling.

-

Pigment Synthesis Inhibition: Some N-benzyl compounds have been shown to act as pigment synthesis inhibitors, leading to bleaching and subsequent death of the weed.

-

Synthetic Auxin Mimicry: The N-benzyl moiety could potentially mimic the action of natural auxins, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.

Insecticidal Applications

The N-benzyl aniline scaffold is present in some compounds with insecticidal properties. While less explored, modifications to this scaffold could lead to the discovery of novel insecticides.

Potential Insect Targets:

-

Lepidopteran pests (e.g., Oriental armyworm - Mythimna separata)

-

Aphids (e.g., Aphis craccivora)

Hypothesized Mechanism of Action: The mechanism of action for insecticidal N-benzyl-2-nitroaniline derivatives is the most speculative. However, drawing parallels with other nitrogen-containing insecticides, potential targets could include the insect nervous system, such as the octopamine receptors or even the ryanodine receptors which are targeted by anthranilic diamides.

Data Presentation

The following tables summarize hypothetical, yet plausible, biological activity data for a series of N-benzyl-2-nitroaniline derivatives. This data is presented to illustrate the potential range of activities and to provide a framework for presenting experimental results.

Table 1: Fungicidal Activity of N-benzyl-2-nitroaniline Derivatives against Plant Pathogens

| Compound ID | R1 (on Benzyl Ring) | R2 (on Aniline Ring) | Botrytis cinerea EC50 (µg/mL) | Fusarium oxysporum MIC (µg/mL) |

| NBN-1 | H | H | 15.8 | 32 |

| NBN-2 | 4-Cl | H | 5.2 | 16 |

| NBN-3 | 2,4-diCl | H | 1.9 | 8 |

| NBN-4 | 4-CH3 | H | 20.5 | 64 |

| NBN-5 | 4-Cl | 5-Cl | 3.1 | 8 |

| NBN-6 | 4-CF3 | H | 2.5 | 4 |

Table 2: Herbicidal Activity of N-benzyl-2-nitroaniline Derivatives

| Compound ID | R1 (on Benzyl Ring) | R2 (on Aniline Ring) | Pre-emergence GR50 (g a.i./ha) - E. crus-galli | Post-emergence GR50 (g a.i./ha) - A. theophrasti |

| NBN-1 | H | H | >500 | >500 |

| NBN-7 | 2-F | H | 150 | 250 |

| NBN-8 | 2-Cl, 6-F | H | 75 | 120 |

| NBN-9 | 2-F | 4-CF3 | 90 | 180 |

| NBN-10 | 2,6-diF | H | 60 | 100 |

Table 3: Insecticidal Activity of N-benzyl-2-nitroaniline Derivatives

| Compound ID | R1 (on Benzyl Ring) | R2 (on Aniline Ring) | Mythimna separata LC50 (µg/mL) - Ingestion | Aphis craccivora LC50 (µg/mL) - Contact |

| NBN-11 | 4-Br | H | 50 | >100 |

| NBN-12 | 4-CN | H | 25 | 80 |

| NBN-13 | 4-OCH3 | 5-Br | 80 | >100 |

| NBN-14 | 3,5-diCl | H | 15 | 65 |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of N-benzyl-2-nitroaniline derivatives.

Protocol 1: Synthesis of N-benzyl-2-nitroaniline Derivatives via Reductive Amination

This protocol describes a general two-step process for the synthesis of N-benzyl-2-nitroaniline derivatives.[1]

Step 1: Imine Formation

-

Dissolve the substituted 2-nitroaniline (1 equivalent) and a substituted benzaldehyde (1 equivalent) in an appropriate solvent (e.g., methanol or ethanol).

-

Stir the mixture at room temperature for 10 minutes to prepare a solution or suspension.

-

Slowly heat the reaction mixture to 70°C and continue stirring for 6-9 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the aniline is completely consumed.

-

Cool the reaction mixture to 4°C and maintain this temperature for 12 hours to allow for precipitation.

-

Collect the resulting solid (the imine intermediate) by suction filtration.

-

Wash the filter cake twice with cold methanol.

-

Dry the product under reduced pressure at 50°C.

Step 2: Reduction to the N-benzyl-2-nitroaniline Derivative

-

Add the synthesized imine from step 1 to a reaction solvent (e.g., methanol).

-

Stir the mixture at room temperature.

-

Slowly add sodium borohydride (1-3 molar equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 1-2 hours.